molecular formula C25H23NO2 B404249 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate CAS No. 305811-90-9

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate

Cat. No.: B404249
CAS No.: 305811-90-9
M. Wt: 369.5g/mol
InChI Key: UODBHJHLEHHAKD-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is known for its unique chemical structure, which combines a quinoline moiety with a biphenyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and tetrahydroquinoline compounds .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used as an antioxidant in polymer and rubber industries to enhance the stability and durability of materials.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can modulate enzyme activities and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate is unique due to its combined structural features of quinoline and biphenyl carboxylate, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2/c1-17-16-25(2,3)26-23-14-13-21(15-22(17)23)28-24(27)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODBHJHLEHHAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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